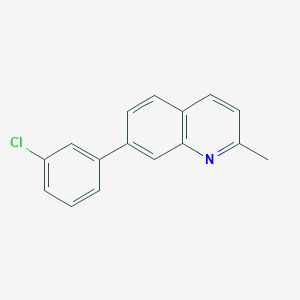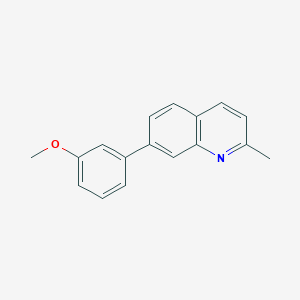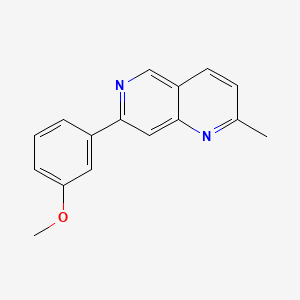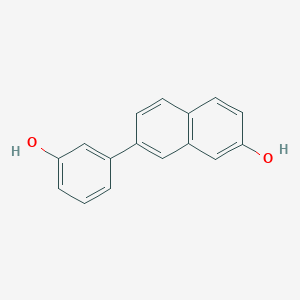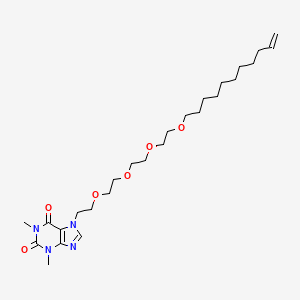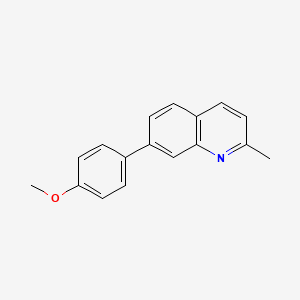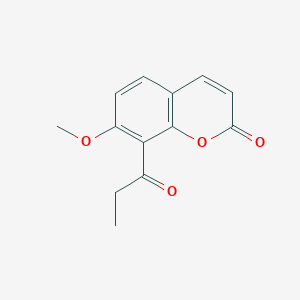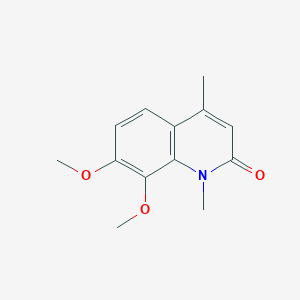![molecular formula C10H6ClN3O B10845544 7-Chloro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10845544.png)
7-Chloro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one is a heterocyclic compound that belongs to the class of imidazoquinolines This compound is characterized by its fused ring structure, which includes an imidazole ring fused to a quinoline ring The presence of a chlorine atom at the 7th position and a carbonyl group at the 2nd position further defines its chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-nitropyridine with 2,3-diaminopyridine. The process includes the following steps:
Nucleophilic Substitution: The halogen in the pyridine ring is substituted by the amino group of 2,3-diaminopyridine.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen in the presence of palladium on carbon, Raney nickel, or sodium borohydride.
Cyclization: The resulting intermediate undergoes cyclization to form the imidazoquinoline core.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the imidazole ring.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield various derivatives with different functional groups at the 7th position.
Scientific Research Applications
7-Chloro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit certain enzymes.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of cell proliferation, making it a potential candidate for anticancer therapy. Additionally, its ability to form hydrogen bonds and interact with proteins contributes to its antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Similar in structure but lacks the chlorine atom and carbonyl group.
Quinoline: The parent compound without the imidazole ring.
Benzodiazepine-2-ones: Similar in having a fused ring structure but with different functional groups.
Uniqueness
7-Chloro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the carbonyl group at specific positions enhances its reactivity and potential for interaction with biological targets, setting it apart from other similar compounds .
Properties
Molecular Formula |
C10H6ClN3O |
|---|---|
Molecular Weight |
219.63 g/mol |
IUPAC Name |
7-chloro-1,3-dihydroimidazo[4,5-b]quinolin-2-one |
InChI |
InChI=1S/C10H6ClN3O/c11-6-1-2-7-5(3-6)4-8-9(12-7)14-10(15)13-8/h1-4H,(H2,12,13,14,15) |
InChI Key |
OSBMKBWTTUTUMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=C2C=C1Cl)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



